tert-Butyl 2-(2-(sec-butylamino)pyridin-3-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C19H31N3O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-(butan-2-ylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2/c1-6-14(2)21-17-15(10-9-12-20-17)16-11-7-8-13-22(16)18(23)24-19(3,4)5/h9-10,12,14,16H,6-8,11,13H2,1-5H3,(H,20,21) |
InChI Key |
NSTFDXBOZMPHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine
The tert-butoxycarbonyl (Boc) group is introduced to piperidine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method, adapted from the protection of 2-bromoethylamine hydrobromide in Search Result, involves:
- Reagents : Piperidine, Boc₂O, triethylamine (NEt₃), dichloromethane (CH₂Cl₂).
- Conditions : 0°C to room temperature, 18 hours.
- Mechanism : Base-mediated nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of Boc₂O.
The product, tert-butyl piperidine-1-carboxylate, is obtained in near-quantitative yield after aqueous workup and purification.
Synthesis of the 2-(sec-Butylamino)pyridine Fragment
Nucleophilic Aromatic Substitution (SNAr)
Pyridine rings activated by electron-withdrawing groups undergo SNAr with amines. For example, Search Result demonstrates amination of 2-chloropyridine derivatives using sodium azide (NaN₃) and subsequent Staudinger reduction. Adapting this:
- Chloride Activation : 2-Chloropyridine-3-carboxylic acid is esterified to enhance electrophilicity.
- Amination : Reaction with sec-butylamine in dimethylformamide (DMF) at 80°C for 24 hours.
- Workup : Extraction with methyl tert-butyl ether (MTBE), followed by column chromatography.
This route affords 2-(sec-butylamino)pyridine in moderate yields (50–70%).
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers superior regioselectivity for unactivated pyridines. A protocol analogous to Search Result’s triazole synthesis employs:
- Catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium).
- Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).
- Base : Cs₂CO₃.
- Conditions : Toluene, 100°C, 12 hours.
This method achieves higher yields (75–85%) but requires stringent anhydrous conditions.
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized pyridine can couple with a halogenated piperidine-Boc derivative. Search Result’s Stille coupling methodology suggests:
- Piperidine Halogenation : Bromination at the 2-position using PBr₃.
- Pyridine Boronation : Conversion of 2-(sec-butylamino)pyridine to its pinacol boronate via Miyaura borylation.
- Coupling : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent, 80°C, 24 hours.
This route provides the coupled product in 60–75% yield after purification.
Reductive Amination
If the piperidine fragment bears a ketone or aldehyde, reductive amination with the pyridine amine is feasible. However, this requires prior oxidation of the piperidine, which complicates the synthesis.
Integrated Synthetic Route
Combining the above strategies, a plausible pathway is:
- Step 1 : Boc protection of piperidine (90–95% yield).
- Step 2 : Bromination at piperidine’s 2-position using N-bromosuccinimide (NBS) (70% yield).
- Step 3 : Buchwald-Hartwig amination of 2-chloropyridine with sec-butylamine (80% yield).
- Step 4 : Suzuki coupling of bromopiperidine-Boc and pyridine boronate (65% yield).
Overall Yield : ~35–40%.
Optimization and Challenges
Regioselectivity in Pyridine Amination
Electron-deficient pyridines favor amination at the 2-position, but steric hindrance from the sec-butyl group may necessitate bulky ligands (e.g., DavePhos) to improve selectivity.
Boc Group Stability
The Boc group is susceptible to acidic conditions. Neutral or mildly basic conditions must be maintained during coupling steps to prevent deprotection.
Analytical Data and Characterization
Key spectroscopic data for intermediates and the final product include:
| Compound | ¹H NMR (CDCl₃) δ (ppm) | MS (m/z) [M+H]⁺ |
|---|---|---|
| Piperidine-Boc | 1.45 (s, 9H, Boc), 3.45 (t, 2H, NCH₂) | 200.2 |
| 2-(sec-Butylamino)pyridine | 1.25 (d, 6H, CH(CH₂CH₃)), 3.10 (m, 1H, NH) | 165.1 |
| Target Compound | 1.45 (s, 9H, Boc), 2.90 (m, 1H, piperidine) | 348.4 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-(sec-butylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(2-(sec-butylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(sec-butylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the piperidine-1-carboxylate core but differ in substituents on the pyridine ring or the nature of the amino group. Below is a detailed comparison based on molecular structure, synthetic routes, and physicochemical properties.
Structural Analogues
Key Structural and Functional Differences
The absence of an amino group in (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate reduces hydrogen-bonding capacity, likely altering receptor-binding profiles .
Synthetic Routes :
- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, similar to methods used for tert-butyl-protected piperidine-pyridine hybrids .
- The cyclopropane-containing analog (CAS 1352491-37-2) may require specialized reagents like cyclopropylamine, increasing synthetic complexity .
Physicochemical Properties: Lipophilicity: The sec-butyl group increases logP compared to cyclopropyl or propynyl analogs, impacting solubility and bioavailability. Stability: tert-Butyl carbamates generally exhibit high thermal and chemical stability, as noted in safety data for related compounds (e.g., tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate) .
Research Findings
- Bioactivity : Pyridine-piperidine hybrids are explored as kinase inhibitors or GPCR modulators. For example, tert-butyl carbamates with pyridine substituents show promise in targeting IRE1α’s RNase domain, a key player in the unfolded protein response .
- Stereochemical Effects : The (R)- and (S)-enantiomers of similar piperidine derivatives (e.g., tert-butyl 2-(3-methoxy-3-oxopropyl)-5-methylidenepiperidine-1-carboxylate) exhibit distinct NMR profiles and optical rotations, underscoring the importance of chirality in drug design .
Critical Analysis of Evidence
- Contradictions: While provides the molecular formula for the cyclopropylamino analog, it lacks physicochemical data (e.g., melting point, solubility), limiting direct comparisons.
- Gaps : Biological activity data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
Tert-Butyl 2-(2-(sec-butylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including synthesis, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine ring, and a pyridine moiety, which contribute to its unique biological properties. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to optimize yield and purity. The key steps include:
- Formation of the piperidine ring : This involves cyclization reactions with appropriate precursors.
- Introduction of the pyridine moiety : Achieved through nucleophilic substitution reactions.
- Carboxylation : The final step involves introducing the carboxylate group to complete the structure.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it may influence:
- Neurotransmitter Receptors : Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially impacting mood and cognition.
- Inflammatory Pathways : Interaction studies suggest that it may modulate inflammatory responses by affecting cytokine production.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of related compounds, revealing insights into potential therapeutic applications:
- Neuroprotection : In vitro studies indicate that compounds similar to this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .
- Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in astrocytic cultures exposed to Aβ .
Case Study 1: Neuroprotective Effects
In a study examining the effects on astrocytes exposed to Aβ, it was found that treatment with tert-butyl derivatives improved cell viability significantly compared to untreated controls. Specifically, when astrocytes were treated with Aβ alone, cell viability dropped to approximately 43%. However, co-treatment with the compound increased viability to around 63%, indicating a protective effect against Aβ-induced toxicity .
Case Study 2: Inhibition of Enzymatic Activity
Another study assessed the ability of related compounds to inhibit β-secretase activity, a key enzyme involved in the processing of amyloid precursor protein. The results indicated that these compounds could significantly reduce β-secretase activity (IC50 = 15.4 nM), suggesting potential utility in Alzheimer's disease treatment .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Contains an aminoethyl side chain | Neuropharmacology | |
| Tert-butyl (2R)-2-(acetyloxy)piperidine-1-carboxylate | Features an acetoxy group | Synthetic organic chemistry applications | |
| Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | Includes an oxoethyl moiety | Studied for therapeutic effects |
Q & A
Q. What are the critical factors influencing the yield and purity of tert-Butyl 2-(2-(sec-butylamino)pyridin-3-yl)piperidine-1-carboxylate during multi-step synthesis?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as seen in analogous Suzuki-Miyaura cross-coupling steps .
- Temperature : Controlled heating (e.g., 80–110°C) to promote cyclization while minimizing side reactions .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps, followed by deprotection with TFA/CH₂Cl₂ .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates .
Yield tracking via LC-MS or HPLC (≥95% purity threshold) is critical .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation, with emphasis on resolving diastereotopic protons in the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₉H₃₁N₃O₂) .
- HPLC-PDA : Purity assessment using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperidine-pyridine hybrids show kinase inhibition ).
- In Vitro Assays :
- Fluorescence polarization assays for binding affinity (IC₅₀ determination).
- Cell viability assays (e.g., MTT) to assess cytotoxicity in cancer lines .
- ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays .
Q. What protecting group strategies are effective for the amine and carboxylate functionalities during synthesis?
- Methodological Answer :
- Amine Protection : Boc groups (stable under basic conditions) via di-tert-butyl dicarbonate (Boc₂O) in THF .
- Carboxylate Handling : Avoid protection if possible; esterification with methyl/ethyl groups for stability, followed by hydrolysis .
- Deprotection : TFA in dichloromethane for Boc removal, ensuring minimal racemization .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets at a mechanistic level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (association/dissociation rates) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .
- Cryo-EM/X-ray Crystallography : Structural insights into binding poses with resolved protein-ligand complexes .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., amide bond formation) and transition states .
- Molecular Dynamics (MD) Simulations : Predict conformational stability in aqueous or lipid bilayer environments .
- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize experimental targets .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Batch Reproducibility : Compare multiple synthetic batches for purity/stereochemical consistency via chiral HPLC .
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., tert-butyl-piperidine analogs) to identify trends .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the sec-butylamino group (e.g., cyclopropyl or isopropyl variants) and assess activity shifts .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
Q. How can enantiomeric purity impact the compound’s biological activity, and how is it ensured?
- Methodological Answer :
Q. What methodologies enable the design of novel derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Prodrug Strategies : Introduce ester/amide prodrug moieties to improve solubility (e.g., phosphate esters) .
- Metabolic Stability Optimization : Fluorine substitution at metabolically labile sites (e.g., para positions) .
- In Silico ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable LogP and CYP450 inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
